

Independent Replication of Landmark ceRNA Study Reveals Nuances in Gene Regulation

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A 2020 independent replication of a seminal 2010 study by Poliseno et al. provides a nuanced perspective on the competing endogenous RNA (ceRNA) hypothesis, a theory that has significantly influenced the field of gene regulation. While the replication study confirmed some of the original findings regarding the tumor suppressor gene PTEN and its pseudogene PTENP1, it failed to reproduce other key results, highlighting the complexities of post-transcriptional gene regulation and the importance of independent validation in scientific research.

The original 2010 study published in Nature by Poliseno and colleagues was groundbreaking in its proposal that the mRNA of the pseudogene PTENP1 could act as a "molecular sponge" for microRNAs (miRNAs) that would otherwise target the tumor suppressor gene PTEN.[1] This ceRNA activity, they reported, effectively "protects" PTEN mRNA from degradation, leading to increased PTEN protein levels and subsequent tumor suppression. This introduced a novel layer of gene regulation, suggesting that non-coding RNAs could play a significant role in cellular function and disease.

A 2020 replication study by Kerwin et al., published in eLife as part of the Reproducibility Project: Cancer Biology, aimed to independently verify key experiments from the Poliseno et al. paper. The replication effort successfully reproduced the finding that depletion of PTEN and/or PTENP1 leads to decreased PTEN protein levels. Furthermore, the replication study observed an increase in cell proliferation upon depletion of PTEN and/or PTENP1, which was in the same direction as the original study, although it did not reach statistical significance.



However, the replication study did not observe a reciprocal regulatory relationship at the mRNA level. Depletion of PTEN did not affect PTENP1 mRNA levels, and conversely, depletion of PTENP1 did not impact PTEN mRNA levels, a direct contradiction to the original findings. Additionally, the replication study found that overexpression of the PTEN 3'UTR did not lead to an increase in PTENP1 expression, another key finding from the 2010 paper that was not supported.

These discrepancies underscore the potential for subtle differences in experimental conditions, such as knockdown efficiency and cellular confluence, to influence experimental outcomes. The findings from the replication study suggest that while the interplay between PTEN and PTENP1 does impact PTEN protein levels and cellular proliferation, the underlying molecular mechanism may be more complex than a simple reciprocal ceRNA relationship at the mRNA level.

Comparative Analysis of Key Experimental Findings

The following tables summarize the quantitative data from both the original study by Poliseno et al. (2010) and the independent replication by Kerwin et al. (2020) for key experiments.

Table 1: Effect of PTEN and PTENP1 Knockdown on mRNA Levels



Target Knockdown	Original Study (Poliseno et al., 2010) - Relative mRNA Expression (Fold Change)	Replication Study (Kerwin et al., 2020) - Relative mRNA Expression (Fold Change)
siPTEN		
PTEN	~0.4	~0.2
PTENP1	~0.6	No significant change
siPTENP1		
PTEN	~0.7	No significant change
PTENP1	~0.3	~0.3
siPTEN + siPTENP1	_	
PTEN	~0.3	~0.2
PTENP1	~0.2	~0.3

Note: Values are approximate based on graphical representations in the publications. The original study reported statistically significant co-regulation, which was not observed in the replication study.

Table 2: Effect of PTEN and PTENP1 Knockdown on Cell Proliferation



Target Knockdown	Original Study (Poliseno et al., 2010) - Relative Cell Proliferation (Fold Change vs. Control)	Replication Study (Kerwin et al., 2020) - Relative Cell Proliferation (Fold Change vs. Control)
siPTEN	~1.8	Increase observed, but not statistically significant
siPTENP1	~1.5	Increase observed, but not statistically significant
siPTEN + siPTENP1	~2.0*	Increase observed, but not statistically significant

^{*}Statistically significant (p < 0.05)

Experimental ProtocolsCell Culture and Transfection

- Original Study (Poliseno et al., 2010): The human prostate cancer cell line DU145 was used.
 For knockdown experiments, cells were transfected with small interfering RNAs (siRNAs) targeting PTEN, PTENP1, or a combination, using Lipofectamine 2000. For overexpression experiments, plasmids containing the PTEN 3'UTR were used.
- Replication Study (Kerwin et al., 2020): DU145 cells were also used. siRNAs for PTEN and PTENP1 knockdown were transfected using RNAiMAX. Plasmids for PTEN 3'UTR overexpression were transfected using Lipofectamine 3000.

Quantitative Real-Time PCR (qRT-PCR)

- Original Study (Poliseno et al., 2010): Total RNA was extracted, and cDNA was synthesized.
 qRT-PCR was performed to measure the relative expression levels of PTEN and PTENP1,
 normalized to an internal control.
- Replication Study (Kerwin et al., 2020): A similar protocol for RNA extraction, cDNA synthesis, and qRT-PCR was followed to determine the relative mRNA levels of PTEN and PTENP1.



Western Blotting

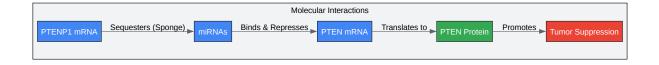
- Original Study (Poliseno et al., 2010): Cell lysates were collected, and protein concentrations were determined. Western blotting was performed using antibodies against PTEN and a loading control (e.g., Actin) to assess protein levels.
- Replication Study (Kerwin et al., 2020): Western blotting was conducted following a comparable procedure to measure PTEN protein abundance after siRNA-mediated knockdown.

Cell Proliferation Assay

- Original Study (Poliseno et al., 2010): Cell viability and proliferation were assessed at different time points after siRNA transfection, likely using a standard method such as an MTT or crystal violet assay.
- Replication Study (Kerwin et al., 2020): Cell proliferation was measured by quantifying cell numbers at various time points post-transfection.

Visualizing the ceRNA Hypothesis and Experimental Workflow

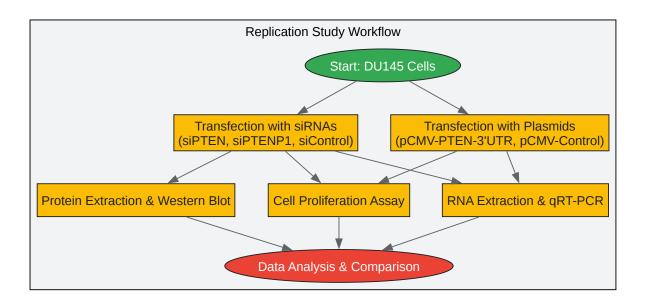
The following diagrams illustrate the proposed signaling pathway and the general workflow of the replication experiments.



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Caption: Proposed ceRNA pathway from Poliseno et al. (2010).





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Caption: Generalized experimental workflow for the replication study.

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References

- 1. A coding-independent function of gene and pseudogene mRNAs regulates tumour biology
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